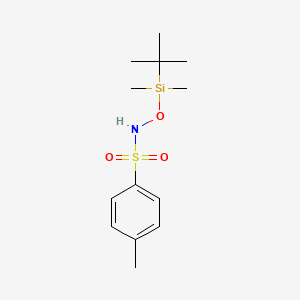

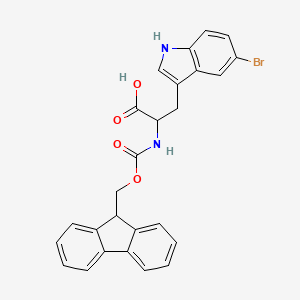

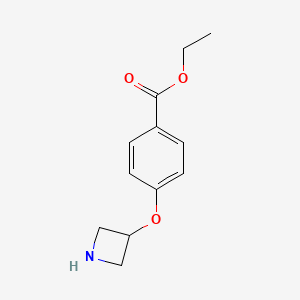

![molecular formula C7H5N3O2 B1326410 3-Nitro-1H-pyrrolo[3,2-c]pyridine CAS No. 23612-35-3](/img/structure/B1326410.png)

3-Nitro-1H-pyrrolo[3,2-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in several studies. For instance, a chiral C2-symmetric sterically hindered pyrrolidine nitroxide radical was synthesized from an L-tartaric derived nitrone, which involved regio- and stereoselective intramolecular cycloaddition reactions and organometallic additions . Another study reported the synthesis of 1-benzopyrano[3,4-c]pyrrolidines through a diastereoselective 1,3-dipolar cycloaddition of nonstabilized azomethine ylides to 3-nitro-2-trihalomethyl-2H-chromenes . Additionally, derivatives of 3-pyrroline-2-one and pyrrolidine-2,3-dione were synthesized from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one, highlighting the versatility of these heterocyclic frameworks .

Molecular Structure Analysis

The molecular structure of compounds related to 3-Nitro-1H-pyrrolo[3,2-c]pyridine has been determined using various techniques. For example, the structure of a compound with a pyrrolo[2,3-b]pyridine core was analyzed, revealing intramolecular hydrogen bonding and the dihedral angles between the core and substituent groups . The crystal structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine was determined from powder diffraction data, showing a planar system of conjugated heterocycles and the orientation of the nitro group .

Chemical Reactions Analysis

Chemical reactions involving this compound derivatives have been studied, such as the formation of charge-transfer complexes and the addition of water to yield crystalline hydrates . The reactivity of these compounds under various conditions can lead to a wide range of products with potential applications in different fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound are influenced by their molecular structure. For instance, the stability of the synthesized chiral nitroxide to reduction with ascorbate was determined, indicating a very high resistance to this reaction . The magnetic properties of a pyridine coordinated sandwich-type heteropolytungstate were also investigated, showing ferromagnetic exchange interactions .

科学的研究の応用

Palladium-catalyzed Reductive N-heterocyclization Palladium-catalyzed reductive N-heterocyclization has been utilized for synthesizing bicyclic pyrrolo-fused heteroaromatic compounds, including pyrrolo[3,2-c]pyridine. This method provides an efficient pathway to generate a variety of fused bicyclic ring systems with yields ranging from 32% to 94% (Gorugantula et al., 2010).

Structural Characterization The crystal structure of related pyrrolo[2,3-b]pyridine compounds has been elucidated to show intramolecular hydrogen bonding and specific dihedral angles that influence the compound's three-dimensional arrangement (Pfaffenrot et al., 2012).

Building Blocks for Synthesis 3-Nitro-1H-pyrrolo[3,2-c]pyridine derivatives have been reported as versatile building blocks for synthesizing substituted 7-azaindole derivatives. They offer a straightforward approach for functional diversification through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).

Biological Activity Overview Pyrrolo[3,4-c]pyridine derivatives exhibit a broad spectrum of pharmacological properties, including analgesic and sedative effects, and show potential for treating diseases of the nervous and immune systems, as well as possessing antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Synthetic Applications The molecule has been utilized in synthetic chemistry for the development of novel synthetic methodologies, including metal-free nitrative bicyclization of diynes, providing access to diverse tricyclic pyrroles (Wang et al., 2022), and a four-component synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives, showcasing the versatility of this compound in facilitating the formation of complex heterocycles (Li et al., 2020).

作用機序

Target of Action

It’s worth noting that pyrrolopyridine derivatives have been studied as colchicine-binding site inhibitors . Colchicine is a potent drug used to treat gout, and it works by binding to tubulin, a protein that forms the microtubule structures within cells .

Mode of Action

The exact mode of action of 3-Nitro-1H-pyrrolo[3,2-c]pyridine remains unclear. If we consider its potential role as a colchicine-binding site inhibitor, it may interact with its targets by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics and inhibiting cell division .

Biochemical Pathways

Given its potential role as a colchicine-binding site inhibitor, it might impact the microtubule assembly pathway, leading to disruption of cell division and potentially inducing cell death .

Result of Action

Based on its potential role as a colchicine-binding site inhibitor, it might disrupt microtubule dynamics, leading to cell cycle arrest and potentially inducing apoptosis .

特性

IUPAC Name |

3-nitro-1H-pyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)7-4-9-6-1-2-8-3-5(6)7/h1-4,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOJFVDMKIHFPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646627 |

Source

|

| Record name | 3-Nitro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23612-35-3 |

Source

|

| Record name | 3-Nitro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。